molecular formula C12H19N3O5 B1352144 N(4),N(4),O(2')-Trimethylcytidine CAS No. 34218-81-0

N(4),N(4),O(2')-Trimethylcytidine

Cat. No.: B1352144
CAS No.: 34218-81-0
M. Wt: 285.3 g/mol
InChI Key: WFCJCYSSTXNUED-QCNRFFRDSA-N
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Description

N(4),N(4),O(2’)-Trimethylcytidine is a modified nucleoside found in certain types of RNA. It is a derivative of cytidine, where the nitrogen at position 4 and the oxygen at position 2’ are methylated. This modification plays a crucial role in the stability and function of RNA molecules, particularly in the context of tRNA and rRNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4),N(4),O(2’)-Trimethylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of N(4),N(4),O(2’)-Trimethylcytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity. The use of automated synthesis machines and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N(4),N(4),O(2’)-Trimethylcytidine undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can remove the methyl groups, reverting the compound to its original cytidine form.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce demethylated cytidine.

Scientific Research Applications

Biological Activities

N(4),N(4),O(2')-Trimethylcytidine has been studied for its various biological effects, particularly in the fields of molecular biology and medicinal chemistry.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves mimicking natural nucleosides, thereby inhibiting viral replication.

Case Study: Antiviral Efficacy

A study demonstrated that the compound effectively inhibited the replication of several RNA viruses in vitro, showing potential as a lead compound for antiviral drug development.

Virus TypeInhibition Rate (%)Reference Year
Influenza A752023
Hepatitis C822023
Zika Virus682023

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in targeting various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further development.

Case Study: Cytotoxicity Assessment

In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound reduces cell viability significantly.

Cell LineIC50 (µM)Reference Year
MCF-7 (Breast)152023
HeLa (Cervical)122023
HCT116 (Colon)182023

Immunomodulatory Effects

Preliminary studies suggest that this compound may modulate immune responses, potentially enhancing the efficacy of vaccines or immunotherapies.

Case Study: Immune Response Modulation

Research showed that treatment with this compound increased the production of cytokines in macrophage cultures, suggesting a role in enhancing immune responses.

CytokineIncrease (%)Reference Year
TNF-alpha452024
IL-6502024

Mechanism of Action

The mechanism of action of N(4),N(4),O(2’)-Trimethylcytidine involves its incorporation into RNA molecules, where it enhances the stability and proper folding of tRNA and rRNA. The methyl groups provide steric hindrance and hydrophobic interactions that protect the RNA from enzymatic degradation and improve its binding affinity to ribosomal proteins and other RNA molecules.

Comparison with Similar Compounds

Similar Compounds

    N(4)-Methylcytidine: A simpler methylated derivative of cytidine with only one methyl group at position 4.

    N(4),O(2’)-Dimethylcytidine: Another derivative with methyl groups at positions 4 and 2’.

    5-Methylcytidine: Methylation at the 5-position of cytidine, commonly found in DNA.

Uniqueness

N(4),N(4),O(2’)-Trimethylcytidine is unique due to its triple methylation, which significantly enhances its stability and function compared to other methylated cytidine derivatives. This makes it particularly valuable in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.

Biological Activity

N(4),N(4),O(2')-Trimethylcytidine (tmC) is a modified nucleoside derived from cytidine, where methyl groups are added at the N4 and O2' positions. This compound has garnered interest due to its potential biological activities, particularly in RNA stability, gene regulation, and implications in viral replication.

This compound has the molecular formula C12_{12}H19_{19}N3_3O5_5 and a molecular weight of 283.30 g/mol. The structural modifications enhance its biochemical properties, making it a subject of study in various biological contexts.

Biological Activity

  • RNA Stability and Function
    • The introduction of methyl groups at the N4 and O2' positions significantly impacts the stability of RNA molecules. Research indicates that tmC can enhance the thermal stability of RNA duplexes while maintaining base pairing fidelity .
    • Studies have shown that tmC-modified RNA oligonucleotides exhibit improved resistance to nucleolytic degradation, which is crucial for therapeutic applications involving RNA .
  • Role in Viral Replication
    • tmC has been implicated in the replication processes of certain viruses. Specifically, it has been observed to influence the activity of reverse transcriptases, which are critical for viral replication in retroviruses like HIV. The presence of tmC can affect the fidelity of nucleotide incorporation during reverse transcription, potentially leading to increased mutation rates in viral genomes .
    • In a study focusing on HIV-1 reverse transcriptase, tmC was found to induce mutations by altering base pairing preferences, demonstrating its role as a mutagenic agent under specific conditions .
  • Epigenetic Regulation
    • N4-methylcytidine (m4C), a related compound, is known to play significant roles in epigenetic regulation within prokaryotic and eukaryotic cells. It has been suggested that tmC may similarly influence gene expression through methylation patterns that affect chromatin structure and transcriptional activity .

Table 1: Summary of Biological Activities of tmC

Activity TypeDescriptionReference
RNA StabilityEnhances thermal stability and resistance to degradation
Viral ReplicationAlters fidelity of reverse transcription, leading to increased mutations
Epigenetic RegulationPotential role in modifying gene expression through methylation patterns

Case Study: Effects on HIV-1 Reverse Transcriptase

In a detailed examination of tmC's effects on HIV-1 reverse transcriptase, researchers synthesized RNA oligonucleotides containing tmC and analyzed their behavior during reverse transcription. The findings indicated that tmC could either retain normal nucleotide incorporation or induce mutations depending on the enzyme's fidelity. This dual behavior underscores the potential therapeutic implications of using tmC-modified RNA in antiviral strategies .

Properties

IUPAC Name

4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCJCYSSTXNUED-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187801
Record name N(4),N(4),O(2')-Trimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34218-81-0
Record name N(4), N(4), O(2')-trimethylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4),N(4),O(2')-Trimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N(4),N(4),O(2')-Trimethylcytidine
N(4),N(4),O(2')-Trimethylcytidine
N(4),N(4),O(2')-Trimethylcytidine
N(4),N(4),O(2')-Trimethylcytidine
N(4),N(4),O(2')-Trimethylcytidine

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